molecular formula C26H30N4 B12215749 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12215749
M. Wt: 398.5 g/mol
InChI Key: QKRBKXLZGADKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with tert-butyl, methyl, phenyl, and propan-2-yl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the preparation of a pyrazole derivative, followed by its condensation with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the tert-butyl, methyl, phenyl, and propan-2-yl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazine: A related compound with a different ring structure but similar chemical properties.

Uniqueness

5-tert-butyl-2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H30N4

Molecular Weight

398.5 g/mol

IUPAC Name

5-tert-butyl-2-methyl-3-phenyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C26H30N4/c1-17(2)19-12-14-21(15-13-19)27-23-16-22(26(4,5)6)28-25-24(18(3)29-30(23)25)20-10-8-7-9-11-20/h7-17,27H,1-6H3

InChI Key

QKRBKXLZGADKHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.